Difluoromalonic acid
Overview
Description
Synthesis Analysis
The synthesis of difluoromalonic acid derivatives involves several methodologies, including electrophilic and nucleophilic fluorination techniques. One notable method is the synthesis of N-substituted diamides of difluoromalonic and tetrafluorosuccinic acids. This process involves new synthetic routes and has been characterized by x-ray structural analysis to understand the molecular structure of the synthesized compounds (Fokin et al., 1989).
Molecular Structure Analysis
The molecular structure of difluoromalonic acid derivatives, such as the N-substituted diamides, is crucial for understanding their reactivity and potential applications. X-ray structural analysis has been utilized to determine the crystal and molecular structures, providing insights into the geometric configuration and electronic environment of these compounds (Fokin et al., 1989).
Chemical Reactions and Properties
Difluoromalonic acid and its derivatives participate in various chemical reactions, offering unique reactivity due to the presence of fluorine atoms. These compounds are involved in selective difluoromethylation and monofluoromethylation reactions, which are critical for introducing fluorine atoms into organic molecules, thereby altering their chemical properties for desired applications (Hu, Zhang, & Wang, 2009).
Scientific Research Applications
Inhibition of Oxidation in Bacteria : Difluoromalonic acid and its di-amide have been found to inhibit the oxidation of several organic acids by Pseudomonas aeruginosa, a strain of bacteria. This finding suggests potential applications in controlling bacterial metabolic processes (Bernheim, 1963).
Fuel Cell Technology : Research on perfluorosulfonic acid membranes, which are related to difluoromalonic acid, highlights their utility in proton-exchange membrane fuel cells. These membranes serve as the proton transport medium and separator, indicating the importance of such compounds in energy technologies (Eisman, 1990).
Selective Difluoromethylation : The selective introduction of fluorine atoms and fluorinated moieties into organic molecules, which is relevant to life science and materials science applications, is an area where compounds like difluoromalonic acid play a crucial role. The addition of difluoromethyl and monofluoromethyl groups to molecules can significantly alter their properties, beneficial for pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
Chemical Synthesis : Difluoromalonic acid reacts with phosphorus oxychloride to yield difluoromalonyl chloride. Such chemical reactions demonstrate the versatility of difluoromalonic acid in synthetic chemistry, potentially useful for creating various chemical compounds (Fear, Thrower, & Veitch, 2007).
N-Substituted Diamides Synthesis : The synthesis of new N-substituted diamides of difluoromalonic and tetrafluorosuccinic acids represents another application in chemical synthesis, further highlighting the compound's role in producing novel chemical entities (Fokin et al., 1989).
properties
IUPAC Name |
2,2-difluoropropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHVFFFGWFBSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435930 | |
Record name | Difluoromalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromalonic acid | |
CAS RN |
1514-85-8 | |
Record name | 2,2-Difluoropropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluoromalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | difluoropropanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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